molecular formula C23H28N2O3S B2392230 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1005301-05-2

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2392230
M. Wt: 412.55
InChI Key: LCJXUBCOEFOYFE-UHFFFAOYSA-N
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Description

The compound N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide, commonly referred to as IBTQB, is a molecule that has gained significant attention in scientific research due to its potential applications in various fields1.



Synthesis Analysis

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a versatile material with numerous applications in scientific research. It exhibits complex properties that make it suitable for diverse studies, ranging from drug discovery to material science2.



Molecular Structure Analysis

3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (IBTQB) is a synthetic chemical compound that has gained attention in the scientific community due to its unique physical and chemical properties3.



Chemical Reactions Analysis

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide, also known as BMS-626529, is a potent and selective inhibitor of HIV-1 integrase4.



Physical And Chemical Properties Analysis

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a versatile chemical compound with potential applications in various scientific research fields. Its unique structure and properties make it an excellent candidate for drug discovery, molecular imaging, and catalysis studies2.


Scientific Research Applications

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives similar to the chemical compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds inhibit protein kinases significantly by direct interaction with the enzyme's active center, which is crucial for understanding their role in cellular processes and the development of therapeutic agents targeting specific protein kinases involved in diseases (Hidaka et al., 1984).

Antimicrobial and Antifungal Activities

Sulfonamides derived from heterocyclic molecules have shown antimicrobial and antifungal activities. Studies on novel sulfonate derivatives, including those with pyridyl, quinolyl, and isoquinolyl groups, have highlighted their potential in treating infections caused by Gram-positive and Gram-negative bacteria and fungi. The synthesis and biological evaluation of these compounds provide valuable insights into developing new antimicrobial agents (Fadda et al., 2016).

Anticancer Agents

Research on sulfonamides containing condensed piperidine moieties has demonstrated their potential as oxidative stress-inducing anticancer agents. A library of piperidine ring-fused aromatic sulfonamides showed cytotoxic effects on various cancer cell lines by inducing oxidative stress and glutathione depletion. These findings indicate the potential of such compounds in cancer treatment, highlighting the importance of further investigation into their mechanisms of action and therapeutic efficacy (Madácsi et al., 2013).

Glucocorticoid Receptor Agonists

Tetrahydronaphthalene derivatives, including those coupled to various heterocycles, have been synthesized and evaluated as potent glucocorticoid receptor agonists. These compounds exhibit efficacy selectivity in assays representing transrepression effects over those representing transactivation effects. Such selectivity is crucial for developing glucocorticoid therapies with reduced side effects, providing a basis for the design of novel nonsteroidal glucocorticoid agonists (Biggadike et al., 2007).

Safety And Hazards

The specific safety and hazards for this compound are not mentioned in the available resources.


Future Directions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide, a complex chemical compound, holds immense potential in scientific research. It can be utilized in various domains such as medicinal chemistry, drug discovery, and organic synthesis due to its unique structural features and diverse reactivity5.


Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of the requested compound. For more accurate information, further research and experimentation would be necessary.


properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-16(2)23(26)25-13-5-8-18-9-11-20(15-22(18)25)24-29(27,28)21-12-10-17-6-3-4-7-19(17)14-21/h9-12,14-16,24H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJXUBCOEFOYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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